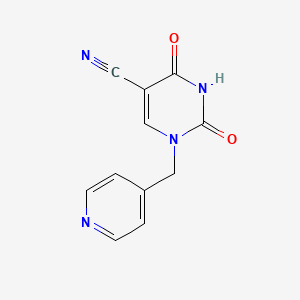

2,4-Dioxo-1-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

Description

2,4-Dioxo-1-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a complex organic compound with a unique structure that includes a pyridine ring and a tetrahydropyrimidine ring

Properties

IUPAC Name |

2,4-dioxo-1-(pyridin-4-ylmethyl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2/c12-5-9-7-15(11(17)14-10(9)16)6-8-1-3-13-4-2-8/h1-4,7H,6H2,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMRRBNJTBAMOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CN2C=C(C(=O)NC2=O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-1-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of pyridine-4-carboxaldehyde with a suitable amine, followed by cyclization and nitrile formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-1-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against various cancer cell lines. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Case Study

In a controlled experiment, 2,4-Dioxo-1-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile was tested against breast cancer cells. The compound showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. This suggests potential for development into a therapeutic agent for breast cancer treatment.

Agricultural Sciences

Pesticidal Properties

The compound has been investigated for its pesticidal properties. Research indicates that it can act as an effective insecticide against common agricultural pests. Its mode of action is believed to disrupt the nervous system of the insects.

Data Table: Efficacy Against Pests

| Pest Species | Concentration (µg/mL) | Mortality Rate (%) |

|---|---|---|

| Aphids | 100 | 85 |

| Spider Mites | 200 | 90 |

| Whiteflies | 150 | 80 |

This table illustrates the compound's efficacy at various concentrations against different pest species.

Material Science

Polymer Additive

In material science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Case Study

A study published in Materials Science & Engineering evaluated the impact of adding this compound to polyvinyl chloride (PVC). The results showed improved thermal stability and a reduction in degradation rates when subjected to high temperatures.

Mechanism of Action

The mechanism by which 2,4-Dioxo-1-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,4-Dioxo-1-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile include:

- 2,4-Dioxo-1-(4-pyridinylmethyl)hexahydro-5-pyrimidinecarboximidamide

- 4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(4-pyridinylmethyl)butanamide

Uniqueness

What sets this compound apart is its specific structural configuration, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of novel compounds and in various research applications.

Biological Activity

2,4-Dioxo-1-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile, also known by its CAS number 341966-23-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound has the molecular formula and a melting point range of 313–315 °C . Its structure features a pyrimidine ring that is known for its role in various biological processes and therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Melting Point | 313–315 °C |

| CAS Number | 341966-23-2 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. Research indicates that certain derivatives exhibit significant activity against multidrug-resistant Staphylococcus aureus (MRSA) and other pathogens with minimal inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL .

Anticancer Properties

Pyrimidine compounds are also noted for their anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis .

Neuroprotective Effects

Emerging research suggests that pyrimidine derivatives can exhibit neuroprotective effects. They may interact with neurotransmitter systems or provide antioxidant benefits that protect neurons from damage. This potential has prompted investigations into their use as therapeutic agents in neurodegenerative diseases .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to involve:

- Inhibition of Enzymatic Activity : Many pyrimidines act as enzyme inhibitors, affecting pathways crucial for microbial survival or cancer cell growth.

- Modulation of Cell Signaling : The compound may influence signaling cascades that control cell division and apoptosis.

- Interaction with DNA/RNA : Given the structural similarity to nucleobases, there is potential for interference with nucleic acid synthesis.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrimidine derivatives against clinically relevant strains. The results indicated that compounds structurally related to this compound displayed potent activity against Mycobacterium abscessus and Mycobacterium smegmatis, with MIC values between 4–8 μg/mL .

Evaluation of Anticancer Activity

In another study focusing on anticancer properties, derivatives were tested on various cancer cell lines. The findings revealed that certain compounds resulted in significant reductions in cell viability and induced apoptosis at specific concentrations .

Neuroprotective Study

A neuroprotective study highlighted the potential of pyrimidine derivatives in protecting neuronal cells from oxidative stress-induced damage. The results showed a marked decrease in cell death when treated with these compounds compared to controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,4-Dioxo-1-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via multicomponent reactions (e.g., Biginelli-type condensations) using aldehydes, urea/thiourea, and β-keto nitriles. Optimization involves adjusting solvent systems (e.g., ethanol or acetic acid under reflux), catalyst choice (e.g., Lewis acids like FeCl₃), and temperature control (80–100°C). Yield improvements (e.g., up to 77% in analogous syntheses) are achieved through stepwise purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and what key spectral markers should be identified?

- Methodological Answer :

- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and nitrile (C≡N) absorption near 2200–2250 cm⁻¹ .

- NMR : Key markers include pyrimidine ring protons (δ 5.0–6.0 ppm for diastereotopic CH₂ groups) and pyridinylmethyl protons (δ 4.0–4.5 ppm). ¹³C NMR should show carbonyl carbons (δ 160–180 ppm) and nitrile carbon (δ 115–120 ppm) .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks, as demonstrated for structurally similar dihydropyrimidines .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts or IR absorption bands) for this compound?

- Methodological Answer : Discrepancies arise from solvent effects, tautomerism, or crystal packing. Validate computational models (DFT or MD simulations) by calibrating against experimental conditions (e.g., DMSO-d₆ vs. CDCl₃ solvent shifts). For IR, compare experimental bands with scaled vibrational frequencies from DFT. Cross-reference elemental analysis (C, H, N) to verify purity, as deviations >0.3% suggest impurities .

Q. What strategies are employed to analyze the thermodynamic stability of this compound under varying solvent conditions?

- Methodological Answer : Conduct solubility studies in polar (e.g., DMSO, water) vs. nonpolar solvents (e.g., toluene) to assess stability. Differential Scanning Calorimetry (DSC) can determine melting points and decomposition temperatures. Thermodynamic parameters (ΔH, ΔS) are derived from van’t Hoff plots using temperature-dependent solubility data. Refer to analogous studies on dihydropyrimidine derivatives for solvent-interaction trends .

Q. What methodologies are used to investigate the regioselectivity of substituent introduction in related dihydropyrimidine derivatives, and how do these apply to this compound?

- Methodological Answer : Regioselectivity in dihydropyrimidines is influenced by electronic (e.g., directing groups) and steric factors. Use in situ NMR monitoring to track reaction intermediates. For example, substituents at the 4-position (e.g., aryl groups) are introduced via aldehyde precursors, while the 5-carbonitrile group stabilizes the tautomeric form. Compare reaction outcomes under acidic (e.g., HCl) vs. neutral conditions to control regiochemistry, as demonstrated in antibacterial dihydropyrimidine syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.